molecular formula C8H11Cl2F3N2 B13605631 1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride

1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride

Cat. No.: B13605631
M. Wt: 263.08 g/mol
InChI Key: WWNJFPLRNLNHCX-UHFFFAOYSA-N
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Description

1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound characterized by the presence of a pyridine ring substituted with methyl and trifluoromethyl groups. This compound is often utilized in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride typically involves the reaction of 6-methyl-4-(trifluoromethyl)pyridine-2-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the methanamine group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11Cl2F3N2

Molecular Weight

263.08 g/mol

IUPAC Name

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H9F3N2.2ClH/c1-5-2-6(8(9,10)11)3-7(4-12)13-5;;/h2-3H,4,12H2,1H3;2*1H

InChI Key

WWNJFPLRNLNHCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CN)C(F)(F)F.Cl.Cl

Origin of Product

United States

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